molecular formula C7H14O3 B14719605 Acetic acid;pent-3-en-2-ol CAS No. 10500-12-6

Acetic acid;pent-3-en-2-ol

Cat. No.: B14719605
CAS No.: 10500-12-6
M. Wt: 146.18 g/mol
InChI Key: PHDASIAXJLWPIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pent-3-en-2-ol can be achieved through several methods. One common approach involves the oxidation of pent-3-en-2-ol using chromic anhydride in glacial acetic acid. This method selectively oxidizes the alcohol to a ketone without affecting the double bond . Another method involves the catalytic carbonylation of methanol, where methanol and carbon monoxide react in the presence of a catalyst such as rhodium to produce acetic acid .

Industrial Production Methods

Industrial production of acetic acid typically involves the methanol carbonylation process, which is highly efficient and widely used. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst to produce acetic acid . For pent-3-en-2-ol, industrial production methods may include the hydration of pent-3-yne or the reduction of pent-3-en-2-one.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pent-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pent-3-en-2-one

    Reduction: Pentan-2-ol

    Substitution: Alkyl halides such as 3-chloropentane-2-ol

Scientific Research Applications

Acetic acid;pent-3-en-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pent-3-en-2-one: Similar to pent-3-en-2-ol but with a ketone group instead of a hydroxyl group.

    Pentan-2-ol: Similar to pent-3-en-2-ol but without the double bond.

    Acetic acid: A simple carboxylic acid without the alcohol functionality.

Uniqueness

Acetic acid;pent-3-en-2-ol is unique due to its combination of an alcohol and a carboxylic acid in one molecule, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

10500-12-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

acetic acid;pent-3-en-2-ol

InChI

InChI=1S/C5H10O.C2H4O2/c1-3-4-5(2)6;1-2(3)4/h3-6H,1-2H3;1H3,(H,3,4)

InChI Key

PHDASIAXJLWPIN-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)O.CC(=O)O

Origin of Product

United States

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